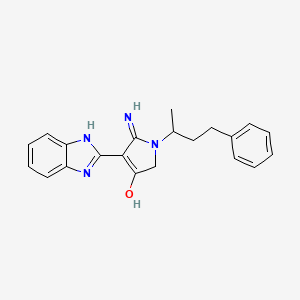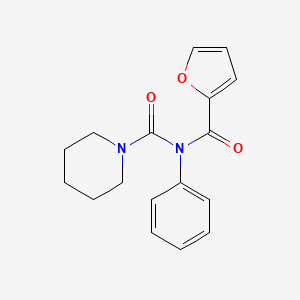
(4-(5-(5-エチル-1,2,4-オキサジアゾール-3-イル)ピリジン-2-イル)ピペラジン-1-イル)(テトラヒドロフラン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine is a complex organic compound featuring multiple heterocyclic structures
科学的研究の応用
1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
作用機序
Target of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For instance, if the compound targets carbonic anhydrase isoforms, it might inhibit these enzymes, thereby affecting cellular processes that depend on them .
Biochemical Pathways
Again, the affected pathways would depend on the specific targets of the compound. If the compound targets carbonic anhydrase isoforms, it could affect processes such as pH regulation and electrolyte balance in cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits carbonic anhydrase isoforms, this could lead to changes in cellular pH and electrolyte balance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine typically involves multi-step reactions. The key steps include the formation of the 1,2,4-oxadiazole ring and the subsequent coupling with pyridine and piperazine derivatives. Common reagents used in these reactions include amidoximes, isatoic anhydrides, and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar bioactive properties.
Pyridine Derivatives: These compounds share the pyridine ring and are known for their diverse biological activities.
Piperazine Derivatives: These compounds share the piperazine ring and are commonly used in medicinal chemistry.
Uniqueness
1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-2-16-20-17(21-26-16)13-5-6-15(19-12-13)22-7-9-23(10-8-22)18(24)14-4-3-11-25-14/h5-6,12,14H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVZZRXKWDEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)
![N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2527514.png)
![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)
![tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2527519.png)
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide](/img/structure/B2527520.png)
![1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfonyl]ethan-1-one](/img/structure/B2527521.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoicacid](/img/structure/B2527523.png)





